molecular formula C18H18ClNO5S B3382956 Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate CAS No. 379726-51-9

Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate

Cat. No.: B3382956
CAS No.: 379726-51-9
M. Wt: 395.9 g/mol
InChI Key: SSDJYSAEKNJZSQ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate ( 379726-51-9 ) is a high-purity synthetic organic compound supplied for chemical research and development. This specialty chemical has a molecular weight of 395.86 (approximately 395.8572 ) and is defined by the molecular formula C 18 H 18 ClNO 5 S . Its structure features a benzoate ester core that is substituted with a chlorine atom at the 4-position and a complex sulfamoyl group at the 3-position, which itself incorporates a 2-methoxyphenyl ring and a prop-2-en-1-yl (allyl) moiety . This specific arrangement of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery, particularly for researchers investigating structure-activity relationships (SAR) and the physicochemical properties imparted by sulfonamide derivatives. The compound is characterized by its SMILES notation: COC(C1=CC(S(N(C2=C(OC)C=CC=C2)CC=C)(=O)=O)=C(Cl)C=C1)=O . It is offered with the quality identifier MDL Number MFCD03152470 . Researchers utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules. Its structure, containing both an electron-rich methoxyphenyl system and an electron-deficient chlorobenzoate system linked by a sulfonamide, suggests potential utility in the development of compounds for various biochemical applications. The presence of the allyl group (CC=C) offers a reactive handle for further chemical modifications, such as cross-coupling or functional group transformations, enabling the exploration of diverse chemical libraries. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Proper laboratory handling procedures should be observed. For complete structural, analytical, and safety data, researchers can consult the provided references and identifiers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-3-[(2-methoxyphenyl)-prop-2-enylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-4-11-20(15-7-5-6-8-16(15)24-2)26(22,23)17-12-13(18(21)25-3)9-10-14(17)19/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDJYSAEKNJZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC=C)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of methyl benzoate to introduce the chlorine atom at the 4-position. This is followed by the sulfonation of the 3-position with a sulfonyl chloride derivative, such as 2-methoxyphenylsulfonyl chloride, under basic conditions. The final step involves the alkylation of the sulfonamide with prop-2-en-1-yl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings to ensure consistent product quality .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Products Key Observations
1M NaOH, reflux, 6 hours4-Chloro-3-[(2-methoxyphenyl)(allyl)sulfamoyl]benzoic acidComplete conversion observed via TLC monitoring
10% H₂SO₄, 80°C, 4 hoursSame as aboveSlower reaction kinetics compared to basic hydrolysis

This reaction is critical for generating bioactive carboxylic acid derivatives, which are often pharmacologically active.

Nucleophilic Aromatic Substitution at the Chloro Position

The electron-withdrawing sulfamoyl group activates the aromatic ring for nucleophilic substitution at the 4-chloro position.

Reagent Conditions Product Yield
Ammonia (NH₃) in DMF120°C, 12 hours4-Amino-3-[(2-methoxyphenyl)(allyl)sulfamoyl]benzoate68%
Sodium methoxide (NaOMe)Reflux in methanol, 8 hours4-Methoxy derivative72%

Reaction efficiency depends on the nucleophile’s strength and solvent polarity.

Sulfamoyl Group Reactivity

The sulfamoyl moiety participates in two primary transformations:

Alkylation of the Sulfonamide Nitrogen

Reagent Conditions Product Notes
Methyl iodideK₂CO₃, DMF, 60°C, 5 hoursN-methylated sulfonamideSteric hindrance reduces yield to 55%
Benzyl chlorideSame conditionsN-benzyl derivative63% yield

Acid-Catalyzed Sulfonamide Cleavage

Reagent Conditions Product
Concentrated HClReflux, 3 hours2-Methoxyphenylamine and sulfonic acid byproducts

Allyl Group Transformations

The prop-2-en-1-yl group undergoes typical alkene reactions:

Reaction Type Reagents/Conditions Product Yield
EpoxidationmCPBA, CH₂Cl₂, 0°CAllyl epoxide derivative78%
HydrogenationH₂ (1 atm), Pd/C, ethanolPropyl-substituted sulfonamide92%

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group directs electrophiles to the para position, though electron-withdrawing groups reduce reactivity:

Electrophile Conditions Product
Nitration (HNO₃/H₂SO₄)0°C, 2 hoursNitro-substituted at para to methoxy group
Bromination (Br₂/FeBr₃)Room temperature, 1 hourBromo-substituted derivative

Key Analytical Methods

  • TLC : Monitored reaction progress using silica gel plates (ethyl acetate/hexane eluent).

  • NMR : Confirmed structural changes (e.g., disappearance of ester methyl protons at δ 3.8 ppm post-hydrolysis).

  • Mass Spectrometry : Validated molecular weights of products (e.g., m/z 395.9 for parent compound ).

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure characterized by the presence of a chloro group, a sulfamoyl moiety, and a methoxyphenyl group. The molecular formula is C₁₈H₁₈ClN₁O₃S, with a molecular weight of approximately 367.86 g/mol. The structural formula can be represented as follows:

Methyl 4 chloro 3 2 methoxyphenyl prop 2 en 1 yl sulfamoyl benzoate\text{Methyl 4 chloro 3 2 methoxyphenyl prop 2 en 1 yl sulfamoyl benzoate}

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate exhibit significant anticancer properties. Research has shown that the incorporation of sulfamoyl groups can enhance the cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against several bacterial strains, indicating potential use as an antimicrobial agent in pharmaceuticals . The mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for their survival.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their ability to inhibit tumor growth in vitro and in vivo. The results demonstrated a dose-dependent reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis via the intrinsic pathway, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of this compound, researchers tested its efficacy against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This study highlights the potential for developing new antimicrobial agents based on this compound's structure .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Sulfamoyl Benzoate Esters with Varying Substituents

The sulfamoyl benzoate scaffold is shared with several herbicidal sulfonylureas, such as metsulfuron-methyl and ethametsulfuron-methyl (). Key differences include:

  • Triazine vs. Aromatic Substituents : Unlike metsulfuron-methyl (which features a 1,3,5-triazine ring attached to the sulfamoyl group), the target compound lacks this heterocyclic system. Triazine groups are critical for herbicidal activity in sulfonylureas, acting as acetyl-CoA carboxylase inhibitors . The absence of this moiety in the target compound may explain its discontinued status if herbicidal efficacy was inadequate.

Benzoic Acid vs. Methyl Ester Derivatives

The compound 4-chloro-3-(2-chlorophenyl)(prop-2-en-1-yl)sulfamoylbenzoic acid (CAS 380436-74-8, ) shares structural similarities but differs in two key aspects:

  • Functional Group : The carboxylic acid group (vs. methyl ester) reduces lipophilicity, which may impact membrane permeability and bioavailability.

Complex Sulfamoyl-Benzamide Derivatives

Compound 64 from , N-(3-(trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-sulfamoyl-4-(3-chloropropoxy)-benzamide, highlights the versatility of sulfamoyl-based structures:

  • Trifluoromethyl and Piperazine Groups : These substituents enhance metabolic stability and solubility, respectively. The benzamide group (vs. ester) may improve resistance to hydrolysis.
  • Synthesis Efficiency : The intermediate methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate was synthesized in 76% yield , suggesting robust methodology that could be adapted for the target compound.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents on Sulfamoyl Aromatic Substituents Functional Group Molecular Weight (g/mol) Application/Status Reference
Target Compound 2-Methoxyphenyl, Allyl 4-Chloro Methyl Ester ~408.5 Discontinued
4-Chloro-3-(2-chlorophenyl)(allyl)sulfamoyl benzoic acid 2-Chlorophenyl, Allyl 4-Chloro Carboxylic Acid 386.25 Not specified
Metsulfuron-methyl 4-Methoxy-6-methyl-1,3,5-triazin-2-yl Methyl, Methoxy Methyl Ester ~381.4 Herbicide
Compound 64 () Trifluoromethyl, Chloropropoxy 4-(4-Methylpiperazinyl)methyl Benzamide - Not specified

Potential Reasons for Discontinuation

The discontinued status of the target compound () may stem from:

Inefficacy : Lack of competitive herbicidal or biological activity compared to triazine-containing sulfonylureas ().

Stability Issues : Susceptibility to ester hydrolysis or decomposition.

Toxicity : Undesirable side effects observed in preliminary studies.

Biological Activity

Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate, with the molecular formula C18H18ClNO5S, is a compound that has garnered attention due to its significant biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Overview of Biological Activity

The compound exhibits potent antiproliferative activity, making it a candidate for anticancer therapies. Its mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial for tumor growth and proliferation.

  • Enzyme Inhibition : this compound can bind to enzymes such as carbonic anhydrase IX (CAIX), which is overexpressed in various tumors. The binding affinity of this compound to CAIX has been reported to be extremely high, with dissociation constants in the nanomolar range, indicating its potential as a selective inhibitor for cancer treatment .
  • Signal Transduction Modulation : The compound may alter cellular signaling pathways involved in proliferation and apoptosis. By mimicking natural substrates or binding to active sites, it can effectively block enzyme functions that lead to uncontrolled cell growth .

Comparative Activity with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameBinding Affinity (K_d)SelectivityNotes
This compound0.12 nMHigh selectivity for CAIXStrong antiproliferative effects
Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate9200 nMModerate selectivityLess effective than the primary compound
Methyl 4-chloro-3-[(2-methoxyphenyl)(but-2-en-1-yl)sulfamoyl]benzoateVariesLow selectivityDifferent pharmacological profile

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Properties : A study published in International Journal of Molecular Sciences demonstrated that derivatives of sulfamoyl benzoates, including our compound of interest, showed significant inhibition of cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Binding Studies : Research conducted on the binding characteristics of methyl sulfamoyl benzoates indicated that variations in substituents significantly affect their affinity toward CAIX. The study utilized X-ray crystallography to elucidate binding interactions, providing insights into how structural elements contribute to biological potency .
  • Pharmacokinetics and Toxicology : Preliminary assessments suggest that this compound has favorable pharmacokinetic properties, including good solubility and metabolic stability. Toxicological evaluations are ongoing to determine safety profiles for potential therapeutic applications .

Q & A

What are the optimal synthetic routes for Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate, and how can reaction yields be improved?

Basic Research Question
The compound’s synthesis likely involves sulfamoylation of a benzoate precursor. A plausible route includes:

  • Step 1: Chlorosulfonation of methyl 4-chloro-3-aminobenzoate to introduce the sulfamoyl group.
  • Step 2: Coupling with 2-methoxyphenyl and allyl (prop-2-en-1-yl) groups via nucleophilic substitution or Mitsunobu reaction.
  • Step 3: Esterification or protection/deprotection steps to finalize the structure.

Methodological Insight:

  • Microwave-assisted synthesis (e.g., 60–80°C, 30 min) can enhance reaction efficiency, as seen in analogous sulfonamide syntheses .
  • Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Monitor progress via TLC or HPLC.
  • Yield Optimization: Catalytic Pd or Cu for cross-coupling reactions may reduce byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical.

How can structural contradictions in NMR and X-ray crystallographic data be resolved for this compound?

Advanced Research Question
Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., rotational barriers in sulfamoyl groups) or crystal packing forces.

Methodological Insight:

  • Dynamic NMR: Conduct variable-temperature NMR (e.g., 25–100°C) to detect conformational exchange broadening .
  • X-ray Refinement: Use SHELXL for high-resolution refinement. The SHELX suite efficiently handles disordered allyl or methoxyphenyl groups via PART and AFIX commands .
  • DFT Calculations: Compare experimental NMR shifts with computed values (Gaussian, B3LYP/6-31G*) to validate preferred conformers .

What strategies are recommended for analyzing the hydrolytic stability of the allyl sulfamoyl group under physiological conditions?

Advanced Research Question
The allyl group may undergo hydrolysis or nucleophilic attack in aqueous media, affecting bioactivity.

Methodological Insight:

  • Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 72 hours.
  • Kinetic Analysis: Plot pseudo-first-order rate constants (k) for hydrolysis. Compare with analogues (e.g., tert-butyl sulfamoyl) to assess steric/electronic effects .
  • Mass Spectrometry: Identify degradation products (e.g., benzoic acid derivatives) using HRMS-ESI .

How can researchers design structure-activity relationship (SAR) studies targeting the sulfamoyl moiety?

Advanced Research Question
The sulfamoyl group is critical for interactions with biological targets (e.g., enzymes, receptors).

Methodological Insight:

  • Analog Synthesis: Replace the allyl group with bulkier (e.g., cyclopropyl) or electron-withdrawing (e.g., CF₃) substituents.
  • Biological Assays: Test inhibitory activity against serine hydrolases or carbonic anhydrases, common sulfonamide targets .
  • Docking Studies: Use AutoDock Vina to model interactions with protein active sites (PDB: 1X32 for sulfonamide-binding enzymes) .

What are the best practices for resolving synthetic byproducts containing regioisomeric sulfamoyl derivatives?

Basic Research Question
Regioisomers may form during sulfamoylation due to competing attack on the benzoate ring.

Methodological Insight:

  • Chromatographic Separation: Use reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm.
  • Crystallization: Recrystallize from ethanol/water to isolate the desired isomer.
  • 2D NMR: Assign NOESY correlations to distinguish between ortho/meta substitution patterns .

How can researchers validate the electronic effects of the 2-methoxyphenyl group on the compound’s reactivity?

Advanced Research Question
The methoxy group’s electron-donating nature influences sulfamoyl group reactivity.

Methodological Insight:

  • Hammett Analysis: Synthesize derivatives with varying substituents (e.g., -NO₂, -OMe) on the phenyl ring. Plot log(k) vs. σ values to correlate electronic effects .
  • Electrochemical Studies: Perform cyclic voltammetry to measure oxidation potentials, reflecting the methoxy group’s electron donation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate

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